molecular formula C11H15NO3 B15207100 (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one

(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one

Cat. No.: B15207100
M. Wt: 209.24 g/mol
InChI Key: UGCHLUWWWVTPMC-IUCAKERBSA-N
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Description

(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Acryloyl Group: The acryloyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.

    Allylation and Ethylation: The allyl and ethyl groups can be introduced through alkylation reactions using allyl bromide and ethyl iodide, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The acryloyl group can be reduced to form a saturated oxazolidinone derivative.

    Substitution: The allyl and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, iodine) and strong bases (e.g., sodium hydride).

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated oxazolidinone derivatives.

    Substitution: Various substituted oxazolidinone derivatives depending on the reagents used.

Scientific Research Applications

(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one in asymmetric synthesis involves its ability to induce chirality in target molecules through steric and electronic interactions. The molecular targets and pathways involved include:

    Steric Hindrance: The bulky groups attached to the oxazolidinone ring create a chiral environment that influences the outcome of reactions.

    Electronic Effects: The electron-withdrawing and electron-donating groups on the molecule can stabilize or destabilize reaction intermediates, affecting the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid:

    (4S,5S)-1,2-Dithiane-4,5-diol: A chiral compound used in the study of enzyme-catalyzed reactions.

Uniqueness

(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is unique due to its combination of an acryloyl group, an allyl group, and an ethyl group attached to an oxazolidinone ring. This unique structure provides distinct steric and electronic properties that make it particularly useful in asymmetric synthesis.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(4S,5S)-5-ethyl-3-prop-2-enoyl-4-prop-2-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H15NO3/c1-4-7-8-9(5-2)15-11(14)12(8)10(13)6-3/h4,6,8-9H,1,3,5,7H2,2H3/t8-,9-/m0/s1

InChI Key

UGCHLUWWWVTPMC-IUCAKERBSA-N

Isomeric SMILES

CC[C@H]1[C@@H](N(C(=O)O1)C(=O)C=C)CC=C

Canonical SMILES

CCC1C(N(C(=O)O1)C(=O)C=C)CC=C

Origin of Product

United States

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